molecular formula C14H13ClO2 B6379934 4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261920-68-6

4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379934
CAS RN: 1261920-68-6
M. Wt: 248.70 g/mol
InChI Key: WMSNVBCPEOGZRR-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% (4-CMP-2-MP) is a compound belonging to the class of phenols, which is a group of aromatic organic compounds containing a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. 4-CMP-2-MP is a versatile compound used in many scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood. It is known to interact with various enzymes, receptors, and other proteins in the body. It is thought to act as an inhibitor of certain enzymes, which in turn can affect the metabolism of drugs, hormones, and other molecules. It is also thought to interact with certain receptors, which can affect the binding of other molecules to these receptors.
Biochemical and Physiological Effects
4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of drugs and hormones. It has also been shown to interact with certain receptors, which can affect the binding of other molecules to these receptors. In addition, it has been shown to have an effect on the structure and function of proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. It is also a versatile compound that can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can degrade over time, so it must be stored properly to maintain its integrity. In addition, it can be toxic in high concentrations, so it must be handled with care.

Future Directions

There are several possible future directions for the use of 4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. One possibility is to further explore its mechanism of action and its effects on biochemical and physiological processes. Another possibility is to study its potential use in drug synthesis and development. Additionally, it could be used to study the structure and function of proteins and nucleic acids. Finally, it could be used to study the inhibition of certain enzymes and the binding of other molecules to receptors.

Synthesis Methods

4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 4-chloro-2-methylphenol and 2-methoxyphenol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at room temperature and the product is purified by recrystallization.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is widely used in scientific research applications due to its unique properties. It is a versatile compound that can be used in a variety of applications including drug synthesis, analytical chemistry, and biochemistry. It has been used in studies of drug metabolism, enzyme inhibition, and receptor binding. It has also been used in studies of the structure and function of proteins and nucleic acids.

properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-7-11(15)4-5-12(9)10-3-6-13(16)14(8-10)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSNVBCPEOGZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685602
Record name 4'-Chloro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methylphenyl)-2-methoxyphenol

CAS RN

1261920-68-6
Record name 4'-Chloro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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